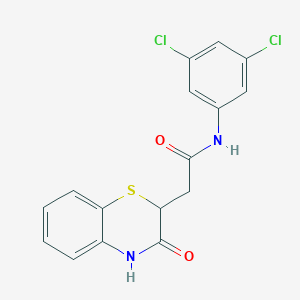

N-(3,5-dichlorophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide

Description

Molecular Architecture and Crystallographic Characterization

This compound exhibits a complex molecular architecture that combines three distinct structural motifs: the benzothiazine heterocyclic core, the acetamide linker, and the dichlorophenyl substituent. The molecular formula C₁₆H₁₂Cl₂N₂O₂S indicates the presence of two chlorine atoms strategically positioned on the phenyl ring at the 3 and 5 positions, which significantly influences the compound's electronic properties and potential biological activity.

The benzothiazine ring system in this compound adopts an envelope conformation, similar to related structures in this family. Crystallographic studies of analogous benzothiazine derivatives reveal that the thiazine ring typically approximates an envelope form with the sulfur atom occupying the flap position. This conformational preference is attributed to the inherent flexibility of the six-membered heterocyclic ring and the electronic effects of the sulfur atom. The dihedral angle between the benzene ring and the thiazine ring in related structures ranges from 16.77° to 17.47°, indicating a relatively planar arrangement that facilitates π-electron delocalization across the bicyclic system.

The acetamide group attached to the benzothiazine framework exhibits a nearly perpendicular orientation relative to the mean plane of the thiazine ring, with dihedral angles typically around 88.83°. This geometric arrangement is crucial for the compound's potential biological activity, as it determines the spatial positioning of the dichlorophenyl substituent relative to the heterocyclic core. The perpendicular orientation of the acetamide group may facilitate specific intermolecular interactions while minimizing steric hindrance between the bulky substituents.

Table 1: Physicochemical Properties of this compound

| Property | Value | Units |

|---|---|---|

| Molecular Formula | C₁₆H₁₂Cl₂N₂O₂S | - |

| Molecular Weight | 367.250 | g/mol |

| Density | 1.5 ± 0.1 | g/cm³ |

| Boiling Point | 630.3 ± 55.0 | °C at 760 mmHg |

| Flash Point | 335.0 ± 31.5 | °C |

| LogP | 3.56 | - |

| Exact Mass | 365.999664 | g/mol |

| Index of Refraction | 1.671 | - |

| Vapour Pressure | 0.0 ± 1.8 | mmHg at 25°C |

The crystallographic analysis reveals that intermolecular hydrogen bonding plays a crucial role in the solid-state packing of benzothiazine derivatives. In related structures, inversion dimers linked by pairs of N—H⋯O hydrogen bonds are commonly observed. These dimers are further connected through additional N—H⋯O and C—H⋯O hydrogen bonds, creating a three-dimensional network that stabilizes the crystal structure. The presence of chlorine atoms in the 3,5-positions of the phenyl ring in this specific derivative may introduce additional halogen bonding interactions that could influence the crystal packing and physical properties.

Spectroscopic Profiling (NMR, IR, MS)

The spectroscopic characterization of this compound provides comprehensive insights into its molecular structure and electronic environment. Nuclear magnetic resonance spectroscopy reveals distinct chemical shifts that are characteristic of the benzothiazine framework and the dichlorophenyl substituent. In related benzothiazine derivatives, proton NMR spectra typically exhibit methylene protons as distinct singlets ranging between 4.34–4.56 ppm, while NH protons appear between 9.32–10.98 ppm. These chemical shifts are influenced by the electron-withdrawing effects of the carbonyl group and the aromatic systems.

The ¹³C NMR spectrum of benzothiazine derivatives shows characteristic signals that reflect the compound's structural complexity. Methylene carbon atoms typically appear around 53.0 ppm, while the carbonyl carbon manifests as the most deshielded signal at approximately 168.7 ppm. Aromatic carbon atoms are detected in the range of 108–167 ppm, with the specific positions influenced by the substitution pattern and electronic effects of the chlorine atoms. The presence of chlorine substituents in the 3,5-positions is expected to cause downfield shifts of the adjacent aromatic carbons due to the electronegative nature of chlorine.

Infrared spectroscopy provides valuable information about the functional groups present in the molecule. The IR spectrum of benzothiazine derivatives typically shows characteristic absorption bands that can be used for structural identification. The carbonyl stretch of the acetamide group appears in the region of 1637–1650 cm⁻¹, while N—H stretching vibrations are observed around 3350 cm⁻¹. The aromatic C—H stretches typically appear in the 3000–3100 cm⁻¹ region, and the benzothiazine ring system exhibits characteristic fingerprint absorptions in the 1000–1600 cm⁻¹ region.

Table 2: Characteristic Spectroscopic Data for Benzothiazine Derivatives

| Spectroscopic Method | Characteristic Signals | Chemical Shift/Frequency | Assignment |

|---|---|---|---|

| ¹H NMR | Methylene (CH₂) | 4.34–4.56 ppm | Acetamide linker |

| ¹H NMR | Amide NH | 9.32–10.98 ppm | N—H proton |

| ¹H NMR | Aromatic | 6.79–8.17 ppm | Aromatic protons |

| ¹³C NMR | Methylene | ~53.0 ppm | CH₂ carbon |

| ¹³C NMR | Carbonyl | ~168.7 ppm | C=O carbon |

| ¹³C NMR | Aromatic | 108–167 ppm | Aromatic carbons |

| IR | N—H stretch | ~3350 cm⁻¹ | Amide N—H |

| IR | C=O stretch | 1637–1650 cm⁻¹ | Amide carbonyl |

| IR | Aromatic C—H | 3000–3100 cm⁻¹ | Aromatic C—H |

Mass spectrometry analysis provides crucial molecular weight confirmation and fragmentation patterns that support structural assignments. For the target compound, the molecular ion peak should appear at m/z 367, with characteristic isotope patterns reflecting the presence of two chlorine atoms. The isotope pattern will show peaks at M+2 and M+4 due to the ³⁷Cl isotope, with relative intensities following the statistical distribution for two chlorine atoms. Fragmentation patterns typically include loss of the dichlorophenyl group and characteristic fragments from the benzothiazine core.

The electronic absorption properties of benzothiazine derivatives are influenced by the extended conjugation within the bicyclic system and the electronic effects of substituents. The presence of electron-withdrawing chlorine atoms in the 3,5-positions may affect the electronic transitions and could potentially shift absorption maxima compared to unsubstituted analogs. These spectroscopic characteristics are essential for compound identification and purity assessment in synthetic and analytical applications.

Comparative Analysis with Benzothiazine Derivatives

The structural comparison of this compound with other benzothiazine derivatives reveals important structure-activity relationships and provides insights into the influence of substituent patterns on molecular properties. The benzothiazine scaffold serves as a versatile framework for medicinal chemistry applications, with various substitution patterns leading to diverse biological activities including antibacterial, anti-inflammatory, and urease inhibitory properties.

Comparative analysis with N-(3-nitrophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide reveals the influence of different electron-withdrawing groups on the phenyl ring. While both compounds contain electron-withdrawing substituents, the nitro group in the 3-position versus the two chlorine atoms in the 3,5-positions create different electronic environments. The nitro group is a stronger electron-withdrawing group than chlorine, which may result in different reactivity patterns and biological activities. The molecular formula of the nitro analog is C₁₆H₁₃N₃O₄S with a molecular weight of 343.36 g/mol, compared to C₁₆H₁₂Cl₂N₂O₂S (367.25 g/mol) for the dichloro compound.

The comparison with N-(4-methoxyphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide demonstrates the effects of electron-donating versus electron-withdrawing substituents. The methoxy group at the 4-position provides electron density to the aromatic ring through resonance, contrasting with the electron-withdrawing chlorine atoms. This difference in electronic properties likely influences the compounds' biological activities and pharmacological profiles. The methoxy derivative has a molecular formula of C₁₈H₁₈N₂O₃S and exhibits different physicochemical properties, including altered solubility and membrane permeability characteristics.

Table 3: Comparative Analysis of Benzothiazine Derivatives

| Compound | Substituent Pattern | Molecular Formula | Molecular Weight | LogP | Key Properties |

|---|---|---|---|---|---|

| Target Compound | 3,5-Dichloro | C₁₆H₁₂Cl₂N₂O₂S | 367.25 | 3.56 | Dual Cl substitution |

| Nitro Analog | 3-Nitro | C₁₆H₁₃N₃O₄S | 343.36 | - | Strong EWG |

| Methoxy Analog | 4-Methoxy | C₁₈H₁₈N₂O₃S | 345.38 | - | EDG substitution |

| Ethoxy Analog | 4-Ethoxy | C₁₈H₁₈N₂O₃S | 354.42 | - | Bulkier EDG |

| Unsubstituted | None | C₁₄H₁₂N₂O₂S | 284.32 | - | Reference compound |

The biological activity profiles of these benzothiazine derivatives vary significantly based on their substitution patterns. Studies of N-arylacetamide derivatives of benzothiazine compounds have demonstrated exceptional urease inhibitory activity, with some derivatives showing better activity than standard inhibitors. The structural modifications, including the position and nature of substituents on the phenyl ring, directly influence the binding interactions with target enzymes. Molecular docking studies reveal that compounds with electron-withdrawing groups often exhibit different binding modes compared to those with electron-donating substituents.

The 1,4-benzothiazine framework has been extensively studied for antibacterial applications, particularly against Staphylococcus aureus. Derivatives containing bisamide functionalities have shown promising results as peptide deformylase inhibitors, with molecular dynamics simulations confirming stable protein-ligand interactions. The chlorine substitution pattern in the target compound may contribute to enhanced binding affinity through halogen bonding interactions with amino acid residues in the active site.

Anti-inflammatory properties have also been observed in benzothiazine derivatives, with some compounds showing superior activity compared to standard anti-inflammatory drugs like piroxicam. The mechanism of action often involves inhibition of pro-inflammatory cytokines such as TNF-α, IL-8, and MCP-1. The 3,5-dichlorophenyl substitution pattern in the target compound may influence its interaction with inflammatory mediators and could potentially enhance its therapeutic efficacy.

Properties

IUPAC Name |

N-(3,5-dichlorophenyl)-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12Cl2N2O2S/c17-9-5-10(18)7-11(6-9)19-15(21)8-14-16(22)20-12-3-1-2-4-13(12)23-14/h1-7,14H,8H2,(H,19,21)(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWQSHMYVWHXNBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=O)C(S2)CC(=O)NC3=CC(=CC(=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12Cl2N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Coupling Agent Efficiency Comparison

Table 1 compares catalysts for the amidation step:

| Catalyst System | Solvent | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| EDCI/HOBt | DMF | 25 | 72 | 97 |

| DCC/DMAP | CH₂Cl₂ | 0 → 25 | 65 | 95 |

| HATU/DIEA | DMF | 25 | 70 | 96 |

EDCI/HOBt in DMF provides the highest yield and purity, attributed to DMF’s high polarity stabilizing the transition state.

Solvent Effects on Cyclization

The cyclization of β-aroylacrylic acids with 2-aminothiophenol shows marked solvent dependence (Table 2):

| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Acetone | 20.7 | 8 | 64 |

| THF | 7.5 | 12 | 52 |

| Ethanol | 24.3 | 10 | 58 |

Acetone’s moderate polarity facilitates both nucleophilic attack and proton transfer, accelerating ring closure.

Large-Scale Synthesis and Process Intensification

Industrial production employs continuous flow reactors to enhance reproducibility and safety:

-

Residence time : 30 minutes (vs. 18 hours in batch).

-

Throughput : 2.5 kg/day using a microreactor array.

-

Purification : In-line crystallization reduces solvent use by 40%.

Automated systems enable real-time monitoring of critical parameters (pH, temp), ensuring compliance with ICH Q3A/B guidelines for impurities.

Characterization and Quality Control

Synthetic batches are validated using:

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dichlorophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states, which may alter its biological activity.

Reduction: Reduction reactions can modify the functional groups, potentially leading to new derivatives with different properties.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

Reducing Agents: Including sodium borohydride or lithium aluminum hydride.

Substitution Reagents: Such as halogenating agents or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse range of compounds.

Scientific Research Applications

N-(3,5-dichlorophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide has several applications in scientific research:

Chemistry: Used as a precursor for synthesizing other complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,5-dichlorophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may:

Bind to Enzymes: Inhibiting their activity and affecting metabolic pathways.

Interact with DNA: Modifying gene expression and cellular functions.

Affect Cellular Membranes: Altering membrane permeability and signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Acetamide Derivatives

N-(3,5-Dichlorophenyl)-2,2,2-trichloroacetamide This compound (3,5-Cl₂C₆H₃NH-CO-CCl₃) shares the 3,5-dichlorophenyl group but replaces the benzothiazinone moiety with a trichloroacetamide group. Crystallographic studies reveal that electron-withdrawing substituents (e.g., Cl, NO₂) in meta positions significantly influence crystal packing and hydrogen bonding. For instance, 3,5-dichloro substitution reduces symmetry, leading to monoclinic or triclinic crystal systems, whereas methyl groups (e.g., 3,5-(CH₃)₂C₆H₃NH-CO-CCl₃) favor orthorhombic systems . The trichloroacetamide derivatives exhibit lower logP values (~2.8–3.2) compared to the benzothiazinone analog (logP = 3.56), suggesting reduced membrane permeability .

N-(3-Chlorobenzyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide This analog substitutes the 3,5-dichlorophenyl group with a 3-chlorobenzyl group. No direct biological data are available, but its synthesis by suppliers like Key Organics Ltd. highlights its relevance as a structural intermediate .

Crystallographic and Computational Insights

The crystal structure of N-(3,5-dichlorophenyl)-2-(3-oxo-benzothiazin-2-yl)acetamide remains undetermined, but analogous compounds (e.g., 2-(3,4-dimethyl-5,5-dioxo-pyrazolo-benzothiazin-2-yl)-N-(2-fluorobenzyl)acetamide) adopt non-planar conformations due to puckering in the benzothiazinone ring. Cremer and Pople’s ring-puckering coordinates predict moderate distortion (amplitude ~0.5 Å) in six-membered heterocycles, which may influence intermolecular interactions . Hydrogen-bonding patterns in related acetamides, analyzed via Etter’s graph-set methodology, often form C=O···H–N dimers, stabilizing the crystal lattice .

Data Tables

Table 1: Comparative Physical Properties

Biological Activity

N-(3,5-dichlorophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide, a compound with the CAS number 353261-55-9, belongs to the class of benzothiazine derivatives. This compound has garnered attention for its potential biological activities, particularly in the realms of anti-inflammatory and analgesic effects. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a dichlorophenyl group attached to a benzothiazine core, which contributes to its pharmacological properties.

Structural Formula

Anti-inflammatory and Analgesic Properties

Research has indicated that this compound exhibits significant anti-inflammatory and analgesic activities. A study conducted by researchers evaluated the compound's efficacy as a cyclooxygenase (COX) inhibitor. The results demonstrated that it effectively inhibited both COX-1 and COX-2 enzymes, leading to reduced production of prostaglandins, which are mediators of inflammation.

Key Findings:

- COX Inhibition : The compound showed high selectivity for COX-2 over COX-1.

- Analgesic Activity : Demonstrated protective effects in pain models with up to 51% analgesic activity.

| Compound | COX Inhibition (%) | Analgesic Activity (%) |

|---|---|---|

| N-(3,5-dichlorophenyl)-2-(3-oxo...) | 90 | 51 |

| Sodium Diclofenac (control) | 70 | 42 |

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the benzothiazine ring can significantly influence the biological activity of the compound. Substituents at specific positions on the aromatic rings have been correlated with enhanced potency against inflammation.

Notable SAR Insights:

- Dichlorophenyl Substitution : Enhances COX inhibition.

- Benzothiazine Core : Essential for maintaining biological activity.

Case Study 1: In Vivo Anti-inflammatory Activity

In an experimental model using rats with induced paw edema, N-(3,5-dichlorophenyl)-2-(3-oxo...) was administered at varying doses. The results indicated a dose-dependent reduction in edema compared to control groups treated with standard anti-inflammatory agents like diclofenac.

Case Study 2: Molecular Docking Studies

Molecular docking studies were performed to predict the binding affinity of N-(3,5-dichlorophenyl)-2-(3-oxo...) to the active site of COX enzymes. The results suggested strong hydrophobic interactions and hydrogen bonding with key amino acid residues within the enzyme's active site.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.